ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Mode of Action
The presence of a quinoline moiety suggests potential interactions with dna or proteins, as quinolines are known to intercalate into dna and disrupt protein-dna interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Quinoline derivatives have been shown to interfere with various cellular processes, including dna replication, transcription, and protein synthesis .
Pharmacokinetics
Given its chemical structure, it’s likely that the compound is lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Based on the known effects of similar compounds, it may induce cytotoxic effects, potentially leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other competing molecules .
Preparation Methods
The synthesis of ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with 4-methylphenyl isocyanate.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but differs in its side chains and functional groups.
Quinoline-2-carboxylic acid: This compound shares the quinoline core but lacks the chloro and carbamoyl groups, resulting in different chemical properties and biological activities.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position, which imparts different reactivity and applications.
Biological Activity
Ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H15ClN2O4
- Molecular Weight : 320.74 g/mol
- CAS Number : 950276-29-6
The compound features a quinoline core structure substituted with a chloro group at the 6-position and a carbamoyl methoxy group at the 4-position. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
These results indicate that the compound demonstrates potent cytotoxicity, particularly against colon cancer cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival:
- Inhibition of Sirtuins : Research indicates that certain quinoline derivatives inhibit sirtuin activity, which is linked to cancer cell proliferation and survival .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties:
Inflammatory Model | Effectiveness (IC50 µM) | Reference |
---|---|---|
LPS-induced NO production | 10.5 | |
COX-2 Inhibition | 0.063 |
The compound exhibits significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Activity : A study involving the evaluation of various quinoline derivatives found that this compound displayed remarkable cytotoxicity against breast and colon cancer cell lines, suggesting its potential in cancer therapy .
- Anti-inflammatory Mechanism Exploration : Another research effort focused on the anti-inflammatory effects of quinoline derivatives revealed that this compound effectively inhibited COX-2 activity, which is crucial in mediating inflammation .
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)18-11-19(16-10-14(22)6-9-17(16)24-18)28-12-20(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXVTZJLMNQLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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